molecular formula C17H25ClN2O2 B14035205 Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No.: B14035205
M. Wt: 324.8 g/mol
InChI Key: HMEIQLZAYIFISC-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-2,8-diazaspiro[45]decane-2-carboxylate hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to promote the formation of the desired product. After the reaction is complete, the product is isolated and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • 2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride
  • tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Uniqueness

Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of a benzyl group and a spirocyclic framework.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c1-14-11-17(7-9-18-10-8-17)13-19(14)16(20)21-12-15-5-3-2-4-6-15;/h2-6,14,18H,7-13H2,1H3;1H

InChI Key

HMEIQLZAYIFISC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNCC2)CN1C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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